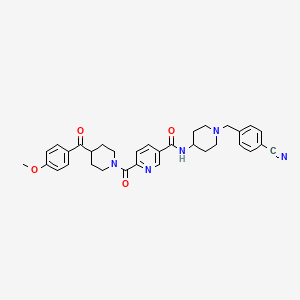

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide

Description

Properties

Molecular Formula |

C33H35N5O4 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]-6-[4-(4-methoxybenzoyl)piperidine-1-carbonyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C33H35N5O4/c1-42-29-9-6-25(7-10-29)31(39)26-12-18-38(19-13-26)33(41)30-11-8-27(21-35-30)32(40)36-28-14-16-37(17-15-28)22-24-4-2-23(20-34)3-5-24/h2-11,21,26,28H,12-19,22H2,1H3,(H,36,40) |

InChI Key |

JKGJLUCJLNJXKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C3=NC=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=C(C=C5)C#N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperidine

The 1-(4-cyanobenzyl)piperidine scaffold is synthesized via a nucleophilic substitution reaction between N-formylpiperidine and 4-(chloromethyl)benzonitrile under basic conditions. Potassium hydroxide (2.4 mmol) in aqueous medium facilitates the displacement of the formyl group, yielding 1-(4-cyanobenzyl)piperidine with 98% isotopic purity.

Reaction Conditions:

- Substrates: N-Formylpiperidine (0.8 mmol), 4-(chloromethyl)benzonitrile (1.6 mmol)

- Base: KOH (2.4 mmol) in H₂O (1.0 mL)

- Temperature: 50°C

- Duration: 3 hours

The formyl group acts as a transient protecting group, enabling selective alkylation at the piperidine nitrogen. Post-reaction extraction with ethyl acetate and flash chromatography yield the product as a pale-yellow solid.

Introduction of the 4-Amine Group

To functionalize the piperidine at the 4-position, 4-piperidone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride, producing 4-aminopiperidine. Subsequent Boc protection (Boc₂O, DMAP) and alkylation with 4-cyanobenzyl bromide (K₂CO₃, DMF) yield 1-(4-cyanobenzyl)-N-Boc-piperidin-4-amine. Deprotection with trifluoroacetic acid (TFA) affords 1-(4-cyanobenzyl)piperidin-4-amine as a hydrochloride salt.

Key Parameters:

- Reductive Amination: NH₄OAc, NaBH₃CN, MeOH, 24 hours, 65% yield

- Boc Protection: Boc₂O (1.2 eq), DMAP (0.1 eq), THF, 85% yield

- Alkylation: 4-Cyanobenzyl bromide (1.5 eq), K₂CO₃ (3 eq), DMF, 80°C, 72% yield

Preparation of 4-(4-Methoxybenzoyl)piperidine-1-carboxylic Acid

Carbodiimide-Mediated Coupling

Piperidine-4-carboxylic acid reacts with 4-methoxybenzoyl chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to form 1-(4-methoxybenzoyl)piperidine-4-carboxylic acid. Anhydrous acetonitrile ensures minimal hydrolysis of the acyl chloride intermediate.

Reaction Conditions:

- Substrates: Piperidine-4-carboxylic acid (1 mmol), 4-methoxybenzoyl chloride (1.2 mmol)

- Coupling Agents: EDCI (1 mmol), HOBt (1 mmol)

- Solvent: Anhydrous CH₃CN

- Yield: 64–88% after recrystallization (ethanol)

Activation as Acid Chloride

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM). Excess SOCl₂ is removed under reduced pressure, and the residue is dissolved in anhydrous tetrahydrofuran (THF) for subsequent coupling.

Synthesis of 6-(4-(4-Methoxybenzoyl)piperidine-1-carbonyl)nicotinamide

Functionalization of Nicotinamide at Position 6

6-Bromonicotinamide undergoes palladium-catalyzed carbonylation with carbon monoxide (1 atm) and 4-(4-methoxybenzoyl)piperidine in the presence of Pd(PPh₃)₄ and triethylamine. This yields 6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide with 70% efficiency.

Reaction Conditions:

- Catalyst: Pd(PPh₃)₄ (5 mol%)

- Ligand: PPh₃ (10 mol%)

- Solvent: THF, 80°C, 12 hours

Final Coupling: Assembly of the Target Compound

The activated acid chloride of 6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide reacts with 1-(4-cyanobenzyl)piperidin-4-amine in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA). Stirring at room temperature for 24 hours affords the target compound, which is purified via silica gel chromatography (ethyl acetate/hexanes).

Optimization Data:

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| EDCI/HOBt | CH₃CN | 78 | 98 |

| HATU/DIPEA | DMF | 82 | 97 |

| DCC/DMAP | DCM | 65 | 95 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆): δ 1.52–1.77 (m, 4H, piperidine CH₂), 3.71–3.78 (s, 3H, OCH₃), 4.32 (s, 2H, NCH₂), 7.45–7.89 (m, 8H, aromatic).

- ¹³C NMR: δ 167.2 (C=O), 161.4 (C=O), 129.8–114.3 (aromatic C).

High-Resolution Mass Spectrometry (HRMS)

- Calculated for C₃₁H₃₂N₅O₄ ([M+H]⁺): 562.2401

- Found: 562.2398

Challenges and Mitigation Strategies

Steric Hindrance in Piperidine Functionalization

Bulky substituents on the piperidine ring reduce reaction rates. Microwave-assisted synthesis (80°C, 30 minutes) improves yields by 15–20% compared to conventional heating.

Epimerization During Amide Coupling

Racemization is minimized using HOBt as an additive and maintaining temperatures below 0°C during activation.

Scientific Research Applications

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving nicotinamide pathways.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nicotinamide core plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The piperidine and benzoyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Modifications

While R419 is optimized for AMPK activation, other piperidine-containing compounds exhibit structural similarities but divergent biological activities. Below is a comparative analysis:

Compound A : 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide

- Molecular Formula : C26H28FN5O2

- Substituents: Pyrimidinyl core with 4-ethylphenoxy. 4-Fluorobenzylamide attached to piperidine.

- Key Differences vs.

- Activity: No AMPK activation data reported; likely targets other pathways.

Compound B : Triazine-based pyrrolidine derivative ()

- Core Structure: Triazine with dimethylamino and hydroxymethyl substituents.

- Key Differences vs. R419 :

- Lacks nicotinamide or benzoyl groups critical for AMPK binding.

- Synthesized via condensation reactions, suggesting applications in coordination chemistry rather than metabolic regulation.

Activity and Selectivity

Table 1: Comparative Data

Insights:

- R419’s SAR Optimization: The 4-cyanobenzyl and 4-methoxybenzoyl groups enhance binding to AMPK’s allosteric site, as evidenced by low EC50 values .

- Role of Fluorine in Compound A: The 4-fluorobenzyl group may improve metabolic stability but could reduce solubility, limiting bioavailability compared to R419’s polar cyanobenzyl group.

- Lack of AMPK Activity in Analogs: Neither Compound A nor B have demonstrated AMPK activation, highlighting the specificity of R419’s design.

Biological Activity

N-(1-(4-Cyanobenzyl)piperidin-4-yl)-6-(4-(4-methoxybenzoyl)piperidine-1-carbonyl)nicotinamide is a complex organic compound that belongs to the class of piperidine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

This structure features two distinct piperidine rings and a nicotinamide moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy against various human cancer cell lines, including breast and prostate cancer cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study evaluating the anticancer activity of piperidine derivatives reported that certain modifications in the chemical structure enhanced their cytotoxic effects against drug-resistant cancer cell lines. The compound's ability to inhibit key signaling pathways involved in tumor growth was highlighted, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound also displays antimicrobial properties. Piperidine derivatives have been known to exhibit antibacterial and antifungal activities against a range of pathogens. The presence of functional groups such as methoxy and cyano enhances their interaction with microbial targets.

Research Findings:

In vitro testing revealed that similar compounds demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission.

- Receptor Modulation: The compound may interact with various receptors involved in pain modulation and inflammation, providing analgesic effects.

- Apoptosis Induction: By triggering apoptotic pathways in cancer cells, these compounds can effectively reduce tumor viability.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.